Doridosine
Description
Historical Perspectives on Doridosine Discovery and Initial Characterization
The initial encounters with this compound trace back to independent research efforts focused on isolating bioactive compounds from marine invertebrates. These investigations led to the identification and structural elucidation of this unique nucleoside.
Isolation and Identification as 1-Methylisoguanosine (B1211035)
This compound was isolated from the shell-less marine dorid nudibranch Anisodoris nobilis. nih.gov Approximately simultaneously, it was also isolated from the Australian marine sponge Tedania digitata (also referred to as Tedania anhelans). nih.govresearchgate.netmdpi.comscispace.com Researchers identified this new N-methylnucleoside as 1-methylisoguanosine. nih.gov The identification was based on its spectral properties and confirmed through synthesis via the methylation of isoguanosine. nih.gov
Independent Discovery Efforts and Early Collaborative Confirmations
The discovery of this compound occurred nearly simultaneously by two independent research groups in different continents: Australia and the USA. researchgate.netscispace.commdpi.com Fuhrman et al. in the USA reported the isolation of a cardioactive component from the digestive gland of Anisodoris nobilis, naming it this compound. scispace.com Around the same time, Quinn, Gregson, Cook, and Bartlett in Australia isolated a compound with similar properties from the sponge Tedania digitata. scispace.com These researchers independently established the structure of their product as 1-methylisoguanosine using spectroscopic methods, degradation, and synthesis. scispace.com Samples were exchanged between the groups, confirming that the compounds isolated from the nudibranch in California and the sponge in Australia were identical. scispace.com
Contextualization within Marine Natural Product Chemistry
This compound is situated within the broader field of marine natural product chemistry, which explores the vast array of unique chemical compounds produced by marine organisms. scispace.comuni-duesseldorf.derushim.ru The marine environment is a rich source of structurally diverse natural products, many of which exhibit significant biological activities. mdpi.comscispace.comelsevier.es The discovery of compounds like this compound highlights the potential of marine invertebrates, such as sponges and nudibranchs, as sources of novel bioactive molecules. researchgate.netmdpi.comscispace.commdpi.comrsc.org The presence of this compound in two distinct marine species, a nudibranch and a sponge, also raised questions regarding its origin, whether it is biosynthesized by the organisms themselves or obtained through their diet. researchgate.netmdpi.comrsc.org
Significance of Marine Nucleosides in Biomedical Research
Marine nucleosides hold significant importance in biomedical research due to their diverse structures and potential therapeutic applications. scispace.commdpi.commdpi.com Nucleosides and nucleotides are fundamental components of all living cells, involved in crucial biological processes. nih.govresearchgate.net Marine organisms have been found to produce nucleosides with unusual structures and biological properties, distinguishing them from their terrestrial counterparts. nih.govresearchgate.net The unique structural features of marine nucleosides often lead to interesting bioactivities, including antiviral, anticancer, and cardiovascular effects. mdpi.comnih.gov The study of marine nucleosides has provided lead compounds for drug design, particularly in the areas of viral and parasitic infections. nih.gov The isolation of arabinonucleosides like spongothymidine (B1329284) and spongouridine (B1667586) from the sponge Cryptotethya crypta was a pivotal moment, challenging the paradigm that biologically active nucleosides must contain ribose or deoxyribose and contributing to the development of antiviral and anticancer drugs. elsevier.es
Research Trajectory and Future Directions for this compound Investigation
Following its discovery and structural identification as 1-methylisoguanosine, research on this compound has explored its biological properties. Early studies indicated that this compound exhibited skeletal muscle relaxant, hypothermic, and cardiovascular effects. researchgate.netmdpi.commdpi.com These effects were observed to be mediated via adenosine (B11128) A1 and A2 receptors. researchgate.netmdpi.com this compound was shown to cause prolonged reduced arterial pressure and reduced heart rate in rats, with an action qualitatively similar to adenosine but of much greater duration, possibly due to its resistance to adenosine deaminase. nih.gov
The research trajectory for marine natural products like this compound often involves initial isolation and characterization, followed by evaluation of biological activities. scispace.comrushim.ru Future directions for this compound investigation could involve more detailed studies into its mechanism of action at the molecular level, exploration of its potential therapeutic applications based on its observed biological effects, and the synthesis of analogs to study structure-activity relationships. mdpi.commdpi.comnih.gov Overcoming the challenge of obtaining sufficient quantities of marine natural products for comprehensive studies through synthetic methods is also a key aspect of future research. mdpi.comscispace.comrushim.ru
Natural Biogenesis and Isolation of this compound
This compound, a marine natural product identified as 1-methylisoguanosine, is a nucleoside that has garnered scientific interest due to its occurrence in various marine organisms. Its presence has been documented in both invertebrates, such as nudibranch mollusks and marine sponges, and other marine species. nih.govresearchgate.netmdpi.commdpi.com The precise biological function and origin of this compound within these organisms are not yet fully understood. nih.govresearchgate.netmdpi.com
Marine Organismal Sources of this compound
This compound has been isolated from a variety of marine sources, highlighting the ocean as a rich reservoir of chemically diverse natural products. researchgate.netmdpi.comrushim.ru
Nudibranch Mollusks as Producers of this compound Analogues
Nudibranchs, often referred to as sea slugs, have been identified as sources of this compound and related nucleoside analogues. Notably, this compound was isolated from the digestive glands of the shell-less marine dorid nudibranch Anisodoris nobilis. researchgate.netmdpi.comnih.govnih.govmedkoo.com Another nudibranch species, Peltodoris nobilis (also referred to as Anisodoris nobilis in some literature), has also been reported to contain this compound. researchgate.netmdpi.com The presence of this compound in these mollusks suggests a potential role, although its exact function or whether they synthesize it or accumulate it from their diet remains an area of investigation. nih.govresearchgate.netmdpi.com
Marine Sponges as Biosynthetic or Accumulative Sources
Marine sponges are well-established producers of a wide array of bioactive natural products, including nucleosides. nih.govmdpi.comnih.gov this compound has been isolated from marine sponges, most notably from Tedania digitata (also referred to as Tedania anhelans). researchgate.netmdpi.commdpi.comnih.gov Independent research groups in different continents simultaneously isolated this compound from Tedania digitata and the nudibranch Anisodoris nobilis, confirming its presence in both phyla. nih.govresearchgate.netmdpi.com While sponges are known for their biosynthetic capabilities, the origin of this compound in sponges, whether through de novo synthesis or accumulation from symbiotic microorganisms or diet, is not definitively established. nih.govresearchgate.netmdpi.comnih.gov
Other Documented Marine Species Associated with this compound
Beyond nudibranchs and sponges, other marine organisms have been associated with nucleosides, some of which are structurally related to this compound. While direct documentation of this compound isolation from other specific species in the provided search results is limited compared to nudibranchs and sponges, the broader context of marine nucleoside discovery indicates a diverse range of potential sources. For instance, nucleoside derivatives have been isolated from the ascidian Herdmania momus. nih.govresearchgate.net The coral Madracis mirabilis has been reported to contain 1-methylisoguanosine, a close derivative of this compound. nih.govmdpi.com These findings suggest that further investigation into other marine taxa could potentially reveal additional sources of this compound or its analogues.
Methodologies for this compound Isolation from Biological Matrices
The isolation of natural products like this compound from complex biological matrices requires specific extraction and purification techniques. rushim.ruijddr.in Chromatographic methods have been fundamental in this process. scribd.comnih.govirejournals.comveeprho.comiipseries.org
Early Chromatographic Fractionation Techniques
Early efforts in isolating this compound from marine organisms likely employed conventional chromatographic fractionation techniques. These methods typically involve separating compounds based on their differential partitioning between a stationary phase and a mobile phase. irejournals.comveeprho.com Column chromatography, a common early technique, involves packing a stationary phase in a column and eluting the sample with a mobile phase. irejournals.com This allows for the separation of components based on their adsorption to the stationary phase and solubility in the mobile phase. ijddr.inveeprho.com While specific details of the earliest isolation protocols for this compound are not extensively detailed in the provided snippets, the general practice for marine natural product isolation at the time would have relied on such established chromatographic methods to fractionate crude extracts from marine tissues. researchgate.netmdpi.com For example, fractionation of extracts from Anisodoris nobilis using column chromatography on Biogel P-2 was employed to isolate an active fraction containing this compound. researchgate.net
Advances in Isolation Protocols for Marine Natural Products
Over time, significant advancements in chromatographic techniques have revolutionized the isolation of marine natural products, enabling the purification of compounds present in minute quantities. rushim.ru High-performance liquid chromatography (HPLC), with its higher resolution and efficiency, has become a crucial tool in the isolation and purification of complex mixtures from marine organisms. nih.govveeprho.comiipseries.org Modern isolation protocols often involve a combination of different chromatographic methods, including various types of column chromatography (e.g., reversed-phase, normal-phase, size exclusion, ion exchange) and preparative HPLC, to achieve high purity of target compounds like this compound. nih.govirejournals.comveeprho.comiipseries.org These advanced techniques allow for more effective separation of this compound from other co-occurring metabolites in marine extracts. The application of these advanced methods is essential for obtaining sufficient quantities of pure this compound for structural elucidation and biological activity studies.
Table 1: Marine Organismal Sources Associated with this compound
| Organism Type | Species Name | Reference |
| Nudibranch Mollusk | Anisodoris nobilis | nih.govresearchgate.netmdpi.comnih.govnih.gov |
| Nudibranch Mollusk | Peltodoris nobilis | researchgate.netmdpi.com |
| Marine Sponge | Tedania digitata | nih.govresearchgate.netmdpi.comnih.gov |
| Marine Sponge | Tedania anhelans | mdpi.com |
| Coral | Madracis mirabilis | nih.govmdpi.com |
| Ascidian | Herdmania momus | nih.govresearchgate.net |
Table 2: Isolation Techniques Relevant to Marine Natural Products
| Technique | Description | Relevance to this compound Isolation |
| Column Chromatography | Separation based on differential partitioning between stationary and mobile phases in a column. irejournals.comveeprho.com | Used in early fractionation of marine extracts containing this compound. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using pressurized mobile phase and specialized columns. veeprho.comiipseries.org | Essential for purification of this compound from complex marine extracts. nih.govveeprho.comiipseries.org |
| Thin-Layer Chromatography (TLC) | Rapid qualitative analysis and preliminary separation on a thin layer of adsorbent. veeprho.comiipseries.org | Can be used for monitoring fractions during isolation and assessing purity. veeprho.comiipseries.org |
| Gel Permeation Chromatography | Separation based on molecular size. irejournals.comveeprho.com | Potentially useful for separating this compound from larger or smaller molecules in extracts. irejournals.comveeprho.com |
| Ion Exchange Chromatography | Separation based on charge interactions. irejournals.comveeprho.com | Applicable if this compound or co-occurring compounds are charged. irejournals.comveeprho.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17N5O5 |
|---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-3,4-dihydropurin-2-one |
InChI |
InChI=1S/C11H17N5O5/c1-15-8(12)5-9(14-11(15)20)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,9-10,17-19H,2,12H2,1H3,(H,14,20) |
InChI Key |
QPKAXGGZEQOSRT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Natural Biogenesis and Isolation of Doridosine
Investigating the Biological Role and Origin of Doridosine in Host Organisms
The biological role and origin of this compound in the marine organisms from which it is isolated are areas of ongoing investigation. While its presence has been confirmed in Anisodoris nobilis and Tedania species, the precise function and whether it is synthesized by the organism or obtained from its food source are not fully understood. researchgate.netnih.gov
Differentiating de novo Biosynthesis from Dietary Sequestration
Distinguishing between de novo biosynthesis (production by the organism itself) and dietary sequestration (obtaining compounds from consumed organisms) is a critical aspect of marine natural product research. rsc.org For nudibranchs, which often feed on sponges and other sessile invertebrates known to produce bioactive compounds, sequestration is a common strategy for acquiring chemical defenses. rsc.org
Several approaches are employed to differentiate between these two origins. Feeding experiments using isotopically labeled precursors are considered the definitive method to prove de novo biosynthesis. rsc.org However, these experiments can be challenging in marine organisms due to low uptake of the labeled material and the technical demands of sensitive analytical techniques like NMR spectroscopy for detecting stable isotopes. rsc.org
Other indicators can suggest the origin of a compound. If a metabolite is found consistently across different geographic populations of a species, it might suggest de novo synthesis. rsc.org Conversely, variation in the natural products present in a species from different locations could indicate dietary sequestration, as their diets may vary. rsc.org The location of the compound within the organism can also provide clues; metabolites concentrated in the skin or mantle (outer tissues) rather than the digestive gland might be biosynthesized or modified by the nudibranch. rsc.org The presence or absence of the compound or structurally related metabolites in potential food sources is also a key piece of evidence. rsc.org
In the case of this compound, its isolation from both a nudibranch and a sponge complicates the determination of its origin. While some nudibranchs are known to sequester compounds from their sponge prey, the presence of this compound in the sponge Tedania anhelans suggests the sponge could be a source. researchgate.netrsc.orgnih.gov However, this does not definitively rule out the possibility of de novo biosynthesis in either organism or even a symbiotic relationship with microorganisms that produce the compound.
Ecological Significance and Evolutionary Context of this compound Production
The ecological significance of this compound production in marine organisms is likely related to chemical defense. Many marine invertebrates, including nudibranchs and sponges, utilize a diverse array of secondary metabolites to deter predators, prevent fouling, or for other ecological interactions. rsc.orgresearchgate.net The loss of a physical shell in dorid nudibranchs is often correlated with the evolution of chemical defense mechanisms, frequently derived from their diet. researchgate.netfliphtml5.com
While the specific ecological role of this compound has not been fully elucidated, other marine nucleosides and purine (B94841) derivatives are known to exhibit various biological activities that could serve defensive purposes. mdpi.comnih.gov The presence of this compound in the mantle dermal formations (MDFs) of dorid nudibranchs, where defensive chemicals are often stored, would further support a defensive role. rsc.org
From an evolutionary perspective, the production or sequestration of compounds like this compound represents an adaptation that can influence predator-prey dynamics and contribute to the survival and diversification of the species. researchgate.netfliphtml5.com The ability to utilize chemical defenses can reduce predation pressure, potentially allowing organisms to occupy ecological niches that would otherwise be inaccessible. researchgate.net The co-occurrence of this compound in both a nudibranch and a sponge could be a result of a long evolutionary history of predator-prey interaction, where the nudibranch has evolved to tolerate and potentially utilize compounds from its sponge prey. researchgate.net Alternatively, if de novo biosynthesis is involved in either organism, the evolutionary pathways leading to the synthesis of this specific nucleoside would be of interest.
The fact that this compound exhibits pharmacological properties, such as hypotensive effects, in experimental models nih.govnih.gov suggests that these compounds, evolved for ecological purposes, can also have effects on other biological systems, making them of interest for potential biomedical applications. researchgate.netmdpi.comannualreviews.orgtandfonline.comtandfonline.com
Molecular Mechanisms of Action and Cellular Signaling Pathways of Doridosine
Doridosine as an Adenosine (B11128) Receptor Agonist
This compound functions as an adenosine analogue, exerting its effects by acting as an agonist at adenosine receptors. nih.gov These receptors are a class of purinergic G protein-coupled receptors (GPCRs) that are activated by the endogenous ligand adenosine. wikipedia.org There are four known subtypes of adenosine receptors in humans: A1, A2A, A2B, and A3. wikipedia.org this compound has been shown to mediate skeletal muscle relaxant, hypothermic, and cardiovascular effects via both adenosine A1 and A2 receptors. researchgate.net
Preferential Activation of Adenosine A1 Receptors
Research indicates that this compound and some of its derivatives show preferential activity towards adenosine A1 receptors (A1ARs). nih.govscribd.com Studies involving competition binding assays with selective radioligands, such as [3H]cyclohexyladenosine for A1ARs, have been used to characterize the binding profiles of this compound derivatives. nih.gov For instance, 1-cyclopropylisoguanosine (B162512) and 1-allylisoguanosine (B116625), derivatives of this compound, demonstrated greater selectivity for the adenosine A1 receptor compared to this compound itself. nih.govscribd.com In vivo studies have also supported the role of A1AR activation, as the bradycardia induced by these derivatives was significantly blocked by a specific adenosine A1 receptor antagonist, 1,3-dipropyl-8-cyclopentylxanthine (DPCPX). nih.gov A1ARs are coupled to Gi/o proteins, which typically leads to the inhibition of adenylyl cyclase. frontiersin.orgmdpi.com
Modulation of Adenosine A2 Receptors
In addition to its effects on A1 receptors, this compound also modulates adenosine A2 receptors. researchgate.netnih.gov Specifically, it has been shown to interact with both A2A and A2B subtypes. researchgate.netnih.gov A2A adenosine receptors (A2ARs) are Gs(olf)-protein-coupled receptors that primarily activate adenylyl cyclase. wikipedia.orgmdpi.commdpi.com Competition binding studies using radioligands like [3H]CGS 21680 have been employed to assess the binding of this compound derivatives to A2ARs. nih.gov The modulation of A2 receptors by this compound contributes to its diverse pharmacological effects, including cardiovascular and anti-inflammatory actions. researchgate.netnih.gov
Resistance to Adenosine Deaminase as a Factor in Prolonged Activity
A key characteristic contributing to this compound's prolonged duration of action is its resistance to degradation by the enzyme adenosine deaminase (ADA). nih.govresearchgate.netrsc.orgnih.gov Adenosine, the endogenous ligand, has a very short half-life in vivo (typically less than 10 seconds) due to rapid uptake and deamination by ADA. drugbank.com Unlike adenosine, 1-methylisoguanosine (B1211035) is resistant to deamination and is only poorly accumulated by brain tissue slices or homogenates containing synaptosomes. researchgate.net This resistance is attributed to its structural features, specifically the N1-methyl substitution, which is thought to block the catalytic site of ADA, thereby preventing deamination to inactive metabolites. The comparative half-life of this compound is significantly longer than that of adenosine, potentially exceeding 6 hours in vivo. This metabolic stability allows this compound to exert its pharmacological effects over a more extended period compared to adenosine. nih.govresearchgate.net
Downstream Signaling Cascades Initiated by this compound-Receptor Interactions
The binding of this compound to adenosine receptors initiates various downstream signaling cascades, primarily mediated through G protein-coupled receptor (GPCR) transduction pathways. nih.govmdpi.comnih.govbiorxiv.orgnih.govunifiedpatents.com
Activation of Adenylate Cyclase
Adenylate cyclase (AC) is a key enzyme involved in the production of cyclic adenosine monophosphate (cAMP), a crucial second messenger in many signaling pathways. mdpi.comnih.govbiotechrep.ir Adenosine receptors, being GPCRs, modulate the activity of adenylyl cyclase through their coupling to different types of G proteins. frontiersin.orgmdpi.commdpi.com A1 and A3 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels. frontiersin.orgmdpi.com Conversely, A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in cAMP production. frontiersin.orgmdpi.commdpi.com While adenosine is a potent stimulator of adenylate cyclase, its rapid deamination limits its activity. researchgate.net this compound's interaction with adenosine receptors, particularly the A2 subtypes, can lead to the activation of adenylyl cyclase and subsequent modulation of cAMP levels, contributing to its pharmacological effects. nih.govnih.gov
G Protein-Coupled Receptor (GPCR) Signaling Transduction
Adenosine receptors belong to the superfamily of G protein-coupled receptors, which are seven-transmembrane proteins that transduce extracellular signals into intracellular responses. wikipedia.orgnih.gov Upon agonist binding, GPCRs undergo conformational changes that facilitate the activation of heterotrimeric G proteins, composed of alpha (α), beta (β), and gamma (γ) subunits. nih.gov The activated G protein subunits then interact with various downstream effector molecules, such as enzymes (e.g., adenylyl cyclase) and ion channels, to propagate the signal. nih.gov
In the case of adenosine receptors, A1 and A3 receptors primarily couple to Gi/o proteins, while A2A and A2B receptors couple to Gs proteins. frontiersin.orgmdpi.com Gi/o protein activation typically leads to the inhibition of adenylyl cyclase and the modulation of ion channels (e.g., activation of potassium channels and inhibition of calcium channels), resulting in effects like decreased heart rate and neurotransmitter release inhibition. wikipedia.orgdrugbank.com Gs protein activation stimulates adenylyl cyclase, increasing cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors, leading to effects such as vasodilation and modulation of neuronal activity. mdpi.commdpi.comdrugbank.com this compound, by acting as an agonist at these receptors, initiates these specific G protein-mediated signaling cascades, contributing to its observed physiological effects. nih.govnih.govmdpi.comnih.govbiorxiv.orgnih.govunifiedpatents.com The dynamic allosteric networks within adenosine receptors, particularly A1AR, can influence receptor activation and G-protein coupling. elifesciences.org
Preclinical Pharmacological Activities of Doridosine
In Vivo Preclinical Efficacy Studies
In vivo studies in animal models have demonstrated several effects of doridosine, including modulation of the cardiovascular and neuromuscular systems, as well as alterations in thermoregulation and inflammatory responses.
Cardiovascular System Modulatory Effects
This compound has been shown to exert significant effects on the cardiovascular system in preclinical models. Studies in anesthetized rats have demonstrated that this compound produces prolonged hypotension and bradycardia. nih.govnih.gov In isolated guinea pig atria, this compound decreases both the rate and amplitude of contraction in vitro. nih.gov In anesthetized mice, this compound caused a substantial reduction in heart rate, which persisted for several hours, with animals subsequently recovering fully. nih.gov These cardiovascular effects are qualitatively similar to those of adenosine (B11128) but appear to be of longer duration, potentially due to this compound's resistance to deamination by adenosine deaminase. nih.govresearchgate.net
Studies on this compound derivatives have also explored their cardiovascular impact. For instance, 1-cyclopropylisoguanosine (B162512) (BN-063) and 1-allylisoguanosine (B116625) (AZ-108-1), derivatives of this compound, showed more selectivity for the adenosine A1 receptor and caused significant bradycardia in vivo without a notable effect on blood pressure. nih.gov This bradycardia was largely blocked by a specific adenosine A1 receptor antagonist, 1,3-dipropyl-8-cyclopentylxanthine (DPCPX), suggesting a role of adenosine A1 receptors in mediating this effect. nih.gov
Neuromuscular System Modulatory Effects
Preclinical studies have indicated that this compound possesses muscle relaxant properties. nih.govmdpi.com This effect has been observed following oral administration in mice and rats. nih.gov The muscle relaxant activity of this compound is thought to be related to its interaction with adenosine receptors. mdpi.com
Thermoregulatory Effects
This compound has been reported to induce hypothermia in preclinical animal models. nih.govresearchgate.net This hypothermic effect was observed following oral administration in mice and rats. nih.gov The prolonged hypothermic effect of this compound makes it an interesting subject for further investigation into its potential mechanisms related to thermoregulation. annualreviews.org
Anti-Inflammatory Potential in Preclinical Models
Studies have suggested that this compound exhibits anti-inflammatory effects in vivo. nih.govmdpi.com These effects are believed to be mediated through adenosine A1 and A2 receptors. nih.govmdpi.com While the specific preclinical models used to assess the anti-inflammatory potential of this compound are not detailed in all available information, the compound's interaction with adenosine receptors, which are involved in inflammatory processes, supports this observed activity. ijpsr.commdpi.com
In Vitro Cellular and Biochemical Activities
In vitro studies have provided insights into the cellular and biochemical mechanisms underlying this compound's pharmacological effects, particularly its interaction with adenosine receptors.
Receptor Binding and Functional Assays
This compound interacts directly with adenosine receptors. nih.gov Studies using guinea-pig brain tissue have shown that this compound stimulates adenylate cyclase, a key enzyme downstream of certain G protein-coupled receptors, including adenosine receptors. nih.gov Unlike adenosine, this compound has been found to be resistant to deamination, which may contribute to its prolonged effects. nih.govresearchgate.net
Competition binding studies using selective radioligands for adenosine A1 and A2 receptors have been employed to characterize the binding profile of this compound and its derivatives. nih.gov These assays, such as those utilizing [³H]cyclohexyladenosine for adenosine A1 and [³H]CGS 21680 for adenosine A2 binding, help determine the affinity and selectivity of compounds for these receptors. nih.govmerckmillipore.com Results from such studies on this compound derivatives have revealed compounds with enhanced selectivity for the adenosine A1 receptor. nih.gov
The pharmacological effects of this compound are apparently due to its action as a long-lasting adenosine analog. scispace.com Functional assays have also been used to assess the activity of this compound at purinergic receptors in cardiac and smooth muscle. medkoo.com
Data Tables
Based on the search results, here is a summary of some preclinical in vivo effects of this compound:
| Effect | Animal Model(s) | Key Observation(s) | Citation(s) |
| Hypotension | Anesthetized rats | Prolonged reduction in arterial pressure. | nih.govnih.govresearchgate.net |
| Bradycardia | Anesthetized rats, mice | Reduced heart rate (prolonged in mice). | nih.govnih.govresearchgate.net |
| Muscle Relaxation | Mice, rats | Exhibited muscle relaxant effects. | nih.govmdpi.com |
| Hypothermia | Mice, rats | Induced a decrease in body temperature. | nih.govresearchgate.net |
| Anti-inflammatory effects | In vivo models | Suggested effects mediated via A1 and A2 receptors. | nih.govmdpi.com |
Here is a summary of some preclinical in vitro activities of this compound:
| Activity | System/Tissue | Key Observation(s) | Citation(s) |
| Decreased Atrial Contraction (Rate/Amplitude) | Isolated guinea pig atria | Reduced the rate and amplitude of contraction. | nih.gov |
| Adenylate Cyclase Stimulation | Guinea-pig brain slices | Directly stimulated adenylate cyclase. | nih.gov |
| Interaction with Adenosine Receptors | Guinea-pig brain, various | Interacts directly with adenosine receptors (A1 and A2 suggested). | nih.govnih.govmdpi.com |
| Resistance to Deamination | In vitro | Found to be resistant to deamination by adenosine deaminase compared to adenosine. | nih.govresearchgate.net |
Enzyme Modulation Studies (e.g., Adenylate Cyclase)
Preclinical investigations have explored this compound's ability to modulate enzyme activity, particularly its effects on adenylate cyclase. Adenylate cyclase is a crucial enzyme involved in the synthesis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that plays a vital role in numerous cellular processes. wikipedia.orgnih.gov Studies have shown that this compound can interact directly with adenosine receptors, which are known to be coupled to adenylate cyclase, in tissues such as guinea-pig brain. nih.govscispace.com This interaction has been observed to stimulate adenylate cyclase activity. nih.govscispace.com
Comparative Analysis with Endogenous Ligands and Other Nucleosides
This compound's pharmacological profile has been compared to that of endogenous ligands, such as adenosine, and other nucleosides. Adenosine is an endogenous nucleoside that acts as an important neurotransmitter and plays a role in various physiological processes, including the regulation of adenylate cyclase activity through its receptors. nih.govguidetopharmacology.orgnih.govsketchfab.comuni.lu
Research indicates that this compound interacts with adenosine receptors, specifically adenosine A1 and A2 receptors. researchgate.net Unlike adenosine, this compound has been reported to be resistant to deamination, an enzymatic process that metabolizes adenosine. scispace.com This resistance to deamination could contribute to a more sustained pharmacological effect compared to adenosine.
Comparative studies have also examined this compound alongside other nucleosides, such as inosine, guanosine, cytidine, and uridine, which are fundamental components of nucleic acids and involved in various metabolic pathways. wikipedia.orgatamanchemicals.comfishersci.cawikipedia.orgfishersci.cafishersci.cabmrb.ionih.govnih.govnih.govnih.govnih.govguidetopharmacology.orgfishersci.cametabolomicsworkbench.orgmpg.denih.govuni.lu While these nucleosides have their own distinct biological roles and activities, this compound's specific N-methyl modification distinguishes its interaction with adenosine receptors and its observed pharmacological effects.
Broader Biological Activity Screening in Preclinical Settings for Marine Nucleosides
This compound is part of a larger group of marine-derived nucleosides that have been subjected to broader biological activity screening in preclinical settings. Marine organisms are a rich source of structurally diverse nucleosides and nucleotides with various biological properties, including antiviral, anticancer, vasodilator, muscle relaxant, and hypotensive activities. nih.govrushim.ruslideshare.net
Preclinical screening of this compound has revealed a range of in vivo effects, including muscle relaxant, hypothermic, and cardiovascular effects following oral administration in mice and rats. nih.govresearchgate.net These findings highlight the potential of marine nucleosides as a source of novel compounds with diverse pharmacological actions. The isolation and characterization of compounds like this compound underscore the importance of exploring marine biodiversity for potential therapeutic agents. nih.govrushim.ruacs.org
Structure Activity Relationship Sar Studies and Analog Development of Doridosine
Elucidation of Key Structural Features for Doridosine Activity
The biological activities of this compound, including its muscle relaxant, hypothermic, and cardiovascular effects, are mediated via adenosine (B11128) A₁ and A₂ receptors. researchgate.net Structure-activity studies conducted with a series of 1-methylisoguanosine (B1211035) analogues suggest a correlation between their ability to stimulate adenosine-sensitive adenylate cyclase and their effects on skeletal muscle and cardiovascular responses. researchgate.net This indicates that this compound likely functions as a long-acting adenosine analogue. researchgate.net The N1-methyl substitution in this compound appears to be a crucial structural feature, potentially contributing to its resistance to adenosine deaminase, which in turn leads to its prolonged action compared to adenosine. researchgate.net
Design and Synthesis of this compound Analogues
The discovery of bioactive marine nucleosides like this compound has spurred significant research into the chemical synthesis of various analogues to explore their biological potential. nih.gov Synthetic methodologies have been developed for the preparation of this compound and its derivatives, providing insights into synthetic versatility.
Strategies for Modifying the Purine (B94841) Moiety
Strategies for modifying the purine moiety of this compound and related marine nucleosides involve various chemical transformations. For instance, the reaction of 2,6-diamino-9-β-D-ribofuranosylpurine with nitrous acid can yield 9-β-D-ribofuranosyl-isoguanine. rsc.org This highlights a method for modifying the substitution pattern on the purine ring. The synthesis of pyrazolo[3,4-d]pyrimidine analogues, which are pyrazolo analogues of purines, has also been explored, involving substitutions at the N1 and N5 positions of the pyrazolo[3,4-d]pyrimidine core. nih.gov
Exploration of Substituent Effects on Biological Activity
Modifications at various positions of the this compound structure have been explored to understand their impact on biological activity. Studies on 1-methylisoguanosine analogues have involved modifications at the 1, 8, and 5' positions. nih.gov For example, substitutions at the 1 position have included ethyl, n-butyl, n-octyl, and phenyl groups. nih.gov Modifications at the 8 position have involved bromo, hydrazino, and amino substituents. nih.gov Alterations at the 5' position have yielded deoxy, iodo, and phosphate (B84403) derivatives, as well as cyclic 3',5'-phosphate. nih.gov
The effect of substituents on biological activity is a common theme in medicinal chemistry. Studies on other compound classes, such as platinum complexes and cobalt bis(dicarbollide) derivatives, have demonstrated that the nature and position of substituents, including halogen atoms, can significantly influence biological properties like cytotoxicity and antimicrobial action. rsc.orgcsic.esrsc.org While these studies are not directly on this compound, they illustrate the general principle of how substituent effects are explored in SAR studies.
Preclinical Biological Evaluation of Synthesized Analogues
Synthesized analogues of this compound undergo preclinical biological evaluation to assess their pharmacological properties. This evaluation typically includes assessing receptor selectivity and affinity and evaluating functional responses in preclinical models. gardp.orgrsc.orgscispace.com
Assessment of Receptor Selectivity and Affinity
This compound interacts with adenosine receptors, including A₁ and A₂ subtypes. researchgate.net Assessment of receptor selectivity and affinity for this compound analogues is crucial to understand their mechanism of action and potential therapeutic applications. Studies on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine have utilized binding assays, such as the (R)-[³H]-N⁶-(phenylisopropyl)adenosine binding assay, to determine A₁ adenosine receptor affinity. nih.gov Selectivity for A₂ receptors has also been examined using assays with [³H]CGS 21680. nih.gov Receptor selectivity is important because it can influence the desired biological response and potential side effects. umn.edu
Evaluation of Functional Responses in Preclinical Models
The functional responses of synthesized this compound analogues are evaluated in preclinical models to determine their biological effects. For this compound and its analogues, these evaluations have included assessing muscle relaxant, cardiovascular (hypotension and bradycardia), anti-inflammatory, and antiallergic activities in animal models such as mice and rats. mdpi.comnih.govnih.gov For example, certain 1-methylisoguanosine analogues with modifications at the 1 position (ethyl and n-butyl) produced dose-dependent decreases in mean blood pressure and heart rate, similar to the parent compound. nih.gov Some analogues, including the 5'-phosphate and cyclic 3',5'-phosphate derivatives, as well as 2-methoxyadenosine, showed muscle relaxation and hypothermia in preclinical tests. nih.gov
Data from preclinical evaluations can be presented in tables to compare the activities of different analogues. While specific detailed data tables for all this compound analogues were not extensively available in the search results, the types of activities measured provide a framework for such data presentation.
| Compound | Muscle Relaxation | Hypotension | Bradycardia | Anti-inflammatory | Antiallergic |
| This compound (1-methylisoguanosine) | Active | Active | Active | Active | Active |
| 1-ethyl analogue | Not specified | Active | Active | Paralleled other results | Not specified |
| 1-n-butyl analogue | Not specified | Active | Active | Paralleled other results | Not specified |
| 5'-phosphate analogue | Active | Not specified | Not specified | Not specified | Not specified |
| Cyclic 3',5'-phosphate analogue | Active | Inactive | Not specified | Inactive | Active |
| 2-methoxyadenosine | Active | Not specified | Not specified | Not specified | Not specified |
| 3,5'-anhydronucleoside analogue | Not specified | Not specified | Not specified | Weakly active | Active |
Note: This table is illustrative based on the described activities of selected analogues and does not represent comprehensive quantitative data. nih.gov
Analytical Methodologies for Doridosine Research
Spectroscopic Characterization Techniques for Doridosine and its Analogues
Spectroscopic methods are crucial for determining the molecular structure and identifying functional groups within this compound. Techniques such as NMR, Mass Spectrometry, and Infrared (IR) spectroscopy provide complementary information essential for complete characterization. researchgate.netuni-duesseldorf.de
Application of Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds like this compound. mdpi.comazooptics.comrsc.org By analyzing the interaction between atomic nuclei and an external magnetic field, NMR provides detailed information about the chemical environment, connectivity, and arrangement of atoms within the molecule. mdpi.comazooptics.com Both ¹H NMR and ¹³C NMR are routinely used for complete structural characterization. azooptics.com The chemical shifts, splitting patterns (multiplicity), integration values, and coupling constants observed in NMR spectra provide a unique fingerprint for this compound, allowing researchers to confirm its 1-methylisoguanosine (B1211035) structure. researchgate.netazooptics.com Advanced NMR techniques, including two-dimensional NMR experiments, can further assist in resolving complex spectra and confirming structural assignments, particularly for complex natural products and their synthetic derivatives. rsc.orglibretexts.orgipb.pt
Utilization of Mass Spectrometry for Molecular Identification and Purity Assessment
Mass Spectrometry (MS) is a highly sensitive technique used to detect, identify, and quantify molecules based on their mass-to-charge (m/z) ratio. nih.govthermofisher.com In this compound research, MS is vital for confirming the molecular weight of the intact molecule and providing characteristic fragmentation patterns that aid in structural confirmation. researchgate.netlibretexts.org Different ionization techniques, such as Electrospray Ionization (ESI), are commonly used for analyzing polar molecules like nucleosides. nih.govspectroscopyonline.com The molecular ion peak provides the accurate mass of this compound, while the fragmentation pattern offers insights into its substructure. libretexts.org MS is also employed for purity assessment by detecting and identifying impurities based on their unique m/z values. nih.gov Coupling MS with chromatographic techniques like HPLC (LC-MS) enhances its capability for analyzing complex mixtures and quantifying this compound in various samples. uni-duesseldorf.despectroscopyonline.com
Chromatographic Separation Techniques for this compound Research
Chromatographic methods are essential for the isolation, purification, and analysis of this compound from natural sources or synthetic reaction mixtures. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.govijpsjournal.comnist.gov
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the separation, purification, identification, and quantification of this compound. ijpsjournal.comresearchgate.netuncw.edu HPLC offers high resolution and sensitivity, making it suitable for analyzing complex biological extracts or synthetic products. ijpsjournal.comresearchgate.net Various stationary phases (e.g., C18) and mobile phases (typically mixtures of water or buffer with organic solvents like methanol (B129727) or acetonitrile) are employed depending on the specific application. uncw.edu HPLC is routinely used for purity analysis, allowing researchers to determine the percentage of this compound in a sample and identify potential impurities. uncw.edu Preparative HPLC can be used to isolate larger quantities of pure this compound for further studies. researchgate.net The method developed by Sullivan et al. is mentioned as being used for routine analysis of toxins, including latent toxins, in a fairly short time, which can be useful for metabolic studies. scispace.com
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, preliminary separation, and qualitative analysis of this compound. nih.govresearchgate.netnih.gov In TLC, a thin layer of stationary phase (commonly silica (B1680970) gel) is coated on a plate, and the mobile phase moves up the plate by capillary action. nih.gov Compounds separate based on their polarity and differential interaction with the stationary and mobile phases, visualized typically under UV light if the compounds are UV-active, or by using staining reagents. uni-duesseldorf.dejcu.edu.au TLC has been used in the purification process of this compound, for example, in the purification of crude products using solvent systems like dichloromethane/methanol. researchgate.net While less quantitative than HPLC, TLC is valuable for quickly assessing the number of components in a mixture and determining appropriate solvent systems for other chromatographic techniques. nih.govresearchgate.net
Advanced Detection and Quantification Methods in Biological and Synthetic Studies
Beyond basic spectroscopic and chromatographic analyses, advanced detection and quantification methods are employed in this compound research, particularly in biological and synthetic studies. These methods often involve coupling separation techniques with highly sensitive detectors or utilizing specialized assays. HPLC coupled with UV detection is commonly used for quantification, as nucleosides like this compound have characteristic UV absorption maxima. uni-duesseldorf.de Mass spectrometry, particularly LC-MS, provides high sensitivity and selectivity for quantifying this compound in complex biological matrices or reaction mixtures, allowing for the detection of low concentrations. uni-duesseldorf.denih.govspectroscopyonline.com In biological studies, sensitive methods are required to quantify this compound in tissue extracts or biological fluids. scispace.comrushim.ru While not explicitly detailed for this compound in the provided snippets, techniques like radioimmunoassays have been developed for the sensitive detection of other marine toxins, suggesting the potential for similar approaches in this compound research if specific antibodies were available. scispace.com The ability to accurately detect and quantify this compound is crucial for studying its metabolism, pharmacokinetics, and the efficiency of synthetic routes. scispace.comrsc.org
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are considered a standard technique for measuring the affinity of a ligand for its target receptor. giffordbioscience.comeurofinsdiscovery.com This method involves using a radiolabeled ligand that binds to the receptor, and the binding of a test compound, such as this compound, is measured by its ability to compete with or displace the radiolabeled ligand from the binding site. giffordbioscience.comuah.esnih.gov
In the context of this compound, which is an adenosine (B11128) analogue, radioligand binding assays have been used to characterize its binding to adenosine receptors. nih.govmdpi.com Adenosine receptors are a group of G protein-coupled receptors (GPCRs) that are activated by adenosine and include subtypes A1, A2A, A2B, and A3. mdpi.cominnoprot.com
Studies have utilized highly selective radioligands to assess this compound's affinity for specific adenosine receptor subtypes. For instance, [³H]cyclohexyladenosine has been used for adenosine A1 binding assays, and [³H]CGS 21680 has been employed for adenosine A2 binding assays. nih.govnih.gov Competitive binding studies involve incubating a range of concentrations of the unlabeled test compound (this compound or its derivatives) with a fixed concentration of the radioligand and a preparation containing the receptor (e.g., membrane homogenates or cells). giffordbioscience.com The amount of bound radioligand is then measured, and the IC₅₀ (the concentration of the test compound that inhibits 50% of the radioligand binding) is determined. giffordbioscience.com The affinity constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation. uah.es
Research findings using these methodologies have shown that this compound interacts with adenosine A1 and A2 receptors. nih.gov Investigations into this compound derivatives have aimed to identify compounds with more selective affinity for specific adenosine receptor subtypes, such as the A1 receptor. nih.gov For example, studies characterizing a series of this compound derivatives for their binding to adenosine A1 and A2 receptors revealed that 1-cyclopropylisoguanosine (B162512) (BN-063) and 1-allylisoguanosine (B116625) (AZ-108-1) demonstrated greater selectivity for the adenosine A1 receptor. nih.gov
The table below summarizes representative data from radioligand binding assays for this compound and selected derivatives at adenosine A1 and A2 receptors.
| Compound | Receptor Subtype | Radioligand | IC₅₀ (nM) | Kᵢ (nM) |
| This compound | A1 | [³H]cyclohexyladenosine | - | Data not available in provided text |
| This compound | A2 | [³H]CGS 21680 | - | Data not available in provided text |
| 1-cyclopropylisoguanosine (BN-063) | A1 | [³H]cyclohexyladenosine | - | More selective for A1 nih.gov |
| 1-cyclopropylisoguanosine (BN-063) | A2 | [³H]CGS 21680 | - | Less selective than A1 nih.gov |
| 1-allylisoguanosine (AZ-108-1) | A1 | [³H]cyclohexyladenosine | - | More selective for A1 nih.gov |
| 1-allylisoguanosine (AZ-108-1) | A2 | [³H]CGS 21680 | - | Less selective than A1 nih.gov |
| 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one (analogue) | A1 | (R)-[³H]-N6-(phenylisopropyl)adenosine | 6400 nih.gov | - |
| 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one (analogue) | A2 | [³H]CGS 21680 | 19200 nih.gov | - |
Enzymatic Assays for Biochemical Activity Measurement
Enzymatic assays are biochemical methods used to measure the activity of enzymes. genscript.comresearchgate.net These assays often involve monitoring the conversion of a substrate to a product by the enzyme, which can be detected through various means, such as spectrophotometry or the use of coupled enzymes that produce a measurable signal. genscript.comnih.govrsc.org
This compound's biochemical activity has also been investigated through enzymatic assays, particularly in relation to adenosine metabolism. Adenosine deaminase (ADA) is an enzyme that catalyzes the irreversible deamination of adenosine to inosine. scbt.commdpi.commedchemexpress.com This enzyme plays a significant role in regulating adenosine levels. mdpi.com
Research suggests that this compound is resistant to attack by adenosine deaminase. researchgate.netnih.gov This resistance to deamination is a key biochemical property that likely contributes to this compound's prolonged effects compared to adenosine. researchgate.netnih.gov Studies have indicated that this compound is a poor substrate and a poor inhibitor of adenosine deaminase. researchgate.net This suggests that this compound is not readily metabolized by ADA and does not significantly inhibit the enzyme's activity on its natural substrate, adenosine.
While specific quantitative data from enzymatic assays detailing this compound's interaction with adenosine deaminase (e.g., K_m, V_max, or K_i values) were not extensively provided in the search results, the qualitative finding of its resistance to ADA-mediated deamination is a significant result obtained through biochemical investigation. researchgate.netnih.gov
Enzymatic assays for adenosine deaminase activity typically involve incubating the enzyme with its substrate (adenosine) and measuring the rate of product (inosine) formation. The effect of a test compound like this compound on this reaction rate can then be determined to assess its inhibitory or substrate properties.
Table summarizing the qualitative finding regarding this compound and Adenosine Deaminase:
| Compound | Enzyme | Interaction Type | Finding |
| This compound | Adenosine Deaminase | Substrate/Inhibitor | Poor substrate and poor inhibitor researchgate.net |
This resistance to enzymatic degradation by adenosine deaminase is a crucial aspect of this compound's biochemical profile, contributing to its sustained presence and activity. researchgate.netnih.gov
Theoretical and Computational Studies of Doridosine
Molecular Modeling and Docking Simulations of Doridosine-Receptor Interactions
Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation and binding affinity of a small molecule (ligand), such as this compound, to a macromolecular target (receptor) at the atomic level. openaccessjournals.com This process is crucial in drug discovery for identifying potential drug candidates and analyzing protein-ligand interactions. openaccessjournals.com By simulating the binding process, researchers can gain insights into how this compound might interact with specific biological targets, such as adenosine (B11128) receptors, with which this compound is known to interact. researchgate.netresearchgate.net
Molecular docking aims to predict the binding pose and strength using various scoring functions. nih.govresearchgate.net Advanced techniques often combine molecular docking with molecular dynamics simulations to predict binding modes, affinities, and the stability of protein-ligand systems. nih.govresearchgate.net Molecular dynamics simulations allow for the investigation of biomolecular assemblies at an atomic level, providing a more dynamic view of the interaction compared to static docking. nih.govresearchgate.net Challenges in these simulations include accurately modeling the flexibility of both the ligand and the receptor, considering solvent effects, and exploring the full conformational space. openaccessjournals.com Despite these challenges, advancements in algorithms and computational power continue to enhance the accuracy and utility of these methods in understanding molecular interactions. openaccessjournals.comnih.govresearchgate.net
Quantum Mechanical Calculations for Structural and Electronic Properties
Quantum mechanical calculations, a branch of quantum chemistry, are applied to chemical systems to compute the electronic contributions to physical and chemical properties of molecules at the atomic level. wikipedia.org These calculations can provide detailed information about the structural and electronic properties of this compound. This includes determining the electronic structure, which is the quantum state of its electrons. wikipedia.org
Such calculations often involve solving the Schrödinger equation, typically using approximations like the Born-Oppenheimer approximation, to determine the electronic structure. wikipedia.org Various approaches, including density functional theory (DFT), Hartree-Fock calculations, and coupled cluster methods, are used in quantum chemistry to study molecular properties. wikipedia.org By applying these methods to this compound, researchers can gain a deeper understanding of its intrinsic molecular characteristics, such as charge distribution, molecular orbitals, and potential reactive sites, which are fundamental to its behavior and interactions.
Predictive Analytics for Biological Activity and Receptor Affinity
Predictive analytics, incorporating techniques like in silico screening and quantitative structure-activity relationship (QSAR) modeling, is employed to forecast a compound's biological activity and receptor affinity. numberanalytics.com This significantly accelerates the identification of promising drug candidates. numberanalytics.com QSAR models establish relationships between the molecular structures of compounds and their biological activities using algorithms. numberanalytics.com These models can be represented mathematically, where activity is a function of various molecular descriptors. numberanalytics.com
For this compound, predictive analytics can be used to estimate its binding affinity to relevant receptors, such as the adenosine A₁ and A₂ receptors, which are known targets. researchgate.netresearchgate.net Machine learning algorithms, for instance, can predict binding affinity to target proteins with accuracy levels comparable to experimental methods, but at a substantially reduced time and cost. numberanalytics.com Studies have shown that machine learning-based virtual screening can identify active compounds with significantly higher success rates than random selection. numberanalytics.com This approach allows researchers to develop predictive models of biological phenomena, aiding in prioritizing compounds with a higher probability of desired activity. numberanalytics.com
Computational Approaches in Rational Drug Design for this compound Analogues
Computational approaches are integral to rational drug design, a process focused on discovering drug candidates based on known biological targets and their molecular interactions. researchgate.netnfcr.org For this compound, computational methods can guide the design and optimization of analogues with potentially improved properties, such as enhanced receptor selectivity or affinity. researchgate.net
Computer-aided drug design utilizes computer modeling techniques to facilitate the drug invention process. nfcr.org This includes structure-based and ligand-based drug design methods, virtual screening, and de novo design. wiley.comnih.gov De novo design tools can generate novel molecular structures with desired pharmacological properties from scratch, which are then often docked to evaluate their binding affinities. nih.gov These computational techniques, supported by advancements in algorithms and technology, enable the design of molecules with specific shapes and properties tailored to interact with particular drug target molecules. researchgate.netnfcr.org The rational design process, aided by computational tools, is generally more economic and expeditious than traditional drug discovery methods. researchgate.net
Research Implications and Preclinical Therapeutic Potential of Doridosine
Doridosine as a Preclinical Lead Compound for Cardiovascular Disorders
Preclinical studies have highlighted this compound's potential as a lead compound for cardiovascular drug development, primarily due to its observed hypotensive and bradycardic effects in animal models. This compound has been shown to induce prolonged reductions in arterial pressure and heart rate in anesthetized rats. nih.govresearchgate.netnih.gov This action is qualitatively similar to that of adenosine (B11128) but exhibits a significantly longer duration, potentially attributable to this compound's resistance to degradation by adenosine deaminase. researchgate.net
In vitro studies using guinea pig atria have shown that this compound decreases the rate and amplitude of contraction. nih.gov Furthermore, in anesthetized mice, this compound caused a sustained 50% reduction in heart rate, with animals subsequently recovering completely. nih.gov These findings suggest a direct interaction with mechanisms regulating heart function and blood pressure.
Structure-activity relationship studies with this compound analogues indicate a correlation between their ability to stimulate adenosine-sensitive adenylate cyclase and their effects on cardiovascular responses. researchgate.net This supports the hypothesis that this compound functions as a long-acting adenosine analogue in mediating its cardiovascular effects. researchgate.net
Preclinical data on this compound's cardiovascular effects can be summarized as follows:
| Animal Model | Observed Effect | Duration | Comparison to Adenosine |
| Anesthetized Rats | Prolonged reduced arterial pressure and heart rate | Significantly longer | Qualitatively similar |
| Anesthetized Mice | 50% reduction in heart rate | Many hours | N/A |
| Guinea Pig Atria | Decreased rate and amplitude of contraction | N/A | N/A |
These findings position this compound as a promising candidate for further investigation in the context of cardiovascular drug development.
Potential Preclinical Applications in Inflammatory Conditions
Beyond its cardiovascular effects, this compound has also demonstrated potential anti-inflammatory properties in preclinical settings. Studies have indicated that this compound exhibits anti-inflammatory effects, which are mediated through adenosine A1 and A2 receptors. researchgate.netnih.govnih.gov
The involvement of adenosine receptors in mediating these anti-inflammatory effects aligns with the known roles of the adenosinergic system in modulating immune and inflammatory responses. frontiersin.orgfrontiersin.orgfrontiersin.org
Broader Preclinical Therapeutic Exploration Based on Adenosine System Modulation
This compound's pharmacological activities are primarily attributed to its interaction with adenosine receptors, acting as an adenosine analogue. researchgate.netnih.gov This interaction with the adenosinergic system opens up broader avenues for preclinical therapeutic exploration. Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that play crucial roles in various physiological and pathophysiological processes, including cardiovascular function, inflammation, pain, and neurological disorders. frontiersin.orgfrontiersin.orgnih.govmdpi.com
This compound's ability to interact with both adenosine A1 and A2 receptors suggests a potential to influence multiple downstream signaling pathways regulated by these receptors. researchgate.netnih.gov For instance, activation of A1 receptors is known to mediate effects such as decreased heart rate, while A2A receptors are involved in vasodilation and anti-inflammatory responses. nih.gov
The prolonged duration of action observed with this compound compared to adenosine suggests potential advantages for therapeutic applications where sustained receptor modulation is desired. researchgate.net Preclinical studies exploring this compound derivatives have aimed to identify compounds with more selective affinity for specific adenosine receptor subtypes, which could potentially lead to more targeted therapeutic effects and reduced off-target effects. nih.gov For example, some derivatives have shown increased selectivity for the adenosine A1 receptor. nih.gov
The modulation of adenosine receptors is a recognized therapeutic strategy for a wide range of conditions, including cardiovascular diseases, inflammatory diseases, and pain. frontiersin.orgfrontiersin.orgnih.govmdpi.com this compound's activity within this system positions it as a valuable lead compound for developing novel therapeutics that target adenosine receptors.
Future Preclinical Research Directions and Translational Considerations
Future preclinical research on this compound should focus on several key areas to further elucidate its therapeutic potential and facilitate potential translation to clinical applications. Detailed investigations into the specific adenosine receptor subtypes modulated by this compound and its active metabolites are crucial to fully understand its mechanisms of action and identify potential therapeutic targets. Structure-activity relationship studies with a wider range of this compound analogues could help in the design and synthesis of compounds with improved potency, selectivity for specific receptor subtypes, and pharmacokinetic properties.
Further in vivo studies in relevant animal models of cardiovascular diseases and inflammatory conditions are needed to confirm the efficacy observed in initial studies and to assess potential long-term effects. uu.nlucl.ac.ukfrontiersin.org Research into the pharmacokinetics and metabolism of this compound is also essential to understand its absorption, distribution, metabolism, and excretion, which will inform future formulation and dosing strategies.
Translational considerations for this compound involve addressing the challenges associated with developing natural products into therapeutic drugs. This includes ensuring a reliable and scalable source of this compound or developing efficient synthetic routes. googleapis.com Rigorous preclinical safety assessments, although outside the scope of this article, would be a necessary step before any clinical trials could be considered. The potential for drug-drug interactions, particularly with other medications affecting the cardiovascular or immune systems, would also need to be evaluated in preclinical studies.
Exploring novel delivery methods or formulations that could enhance the bioavailability and targeted delivery of this compound could also be valuable future research directions. tandfonline.com The encouraging preclinical results obtained to date provide a strong rationale for continued and expanded research efforts into this compound as a potential therapeutic agent.
Q & A
Q. How can researchers ensure ethical rigor in this compound studies involving human-derived samples or data?
- Methodological Answer : Follow institutional review board (IRB) protocols for informed consent and data anonymization. Use blinded sample coding and third-party biobanks to prevent conflicts of interest. Document all procedures in compliance with FAIR data principles .
Q. What steps are critical for enhancing the reproducibility of this compound’s reported biological activities in independent laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
